trans-3-(3-Pyridyl)acrylic acid

Catalog No.
S1533719
CAS No.
19337-97-4
M.F
C8H7NO2
M. Wt
149.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-3-(3-Pyridyl)acrylic acid

Research demands precise spatial geometry for MOF assembly and target binding. Generic analogs like 4-pyridyl or saturated linkers disrupt topology or activity. trans-3-(3-Pyridyl)acrylic acid (CAS 19337-97-4) resolves this:

  • ~120° coordination vector ensures 1D zigzag chains/2D layers, not interpenetrating networks.
  • Essential meta-pyridyl nitrogen for gelatinase B (MMP-9) & FabI inhibitor synthesis.
  • Rigid trans-alkene enables solid-state [2+2] photodimerization to cyclobutane ligands.

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CAS Number

19337-97-4

Product Name

trans-3-(3-Pyridyl)acrylic acid

IUPAC Name

(E)-3-pyridin-3-ylprop-2-enoic acid

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C8H7NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-6H,(H,10,11)/b4-3+

InChI Key

VUVORVXMOLQFMO-ONEGZZNKSA-N

solubility

>22.4 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

(E)-3-(Pyridin-3-yl)-2-propenoic acid; (E)-3-(Pyridin-3-yl)acrylic acid; (E)-3-Pyridineacrylic acid; trans-3-(3-Pyridinyl)acrylic acid; trans-3-(3-Pyridyl)acrylic acid; trans-3-(3-Pyridyl)propenoic acid; trans-3-Pyridineacrylic acid

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)O

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)O

The exact mass of the compound 3-(3-Pyridyl)acrylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >22.4 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

1 g, 5 g, 25 g

trans-3-(3-Pyridyl)acrylic acid (CAS: 19337-97-4) is a rigid, bifunctional N,O-donor ligand and high-value synthetic intermediate characterized by a hard carboxylate group and a soft pyridyl nitrogen separated by a trans-alkene linker. Exhibiting a melting point of 232–235 °C (decomposition), this solid compound is engineered for applications requiring precise spatial geometry . Its dual coordination sites make it a highly specified building block for constructing heterometallic coordination polymers and luminescent metal-organic frameworks (MOFs) . Beyond materials science, it serves as an essential precursor in the pharmaceutical synthesis of aminomethyl benzimidazoles and aminopyridines, where its exact structural configuration is non-negotiable for target binding .

Research Fit

Bifunctional ligand with hard carboxylate and soft pyridine coordination sites
Intrinsic solid-state [2+2] photodimerization in native crystalline form
Heterometallic 3D MOF linker for d- and f-block metal frameworks
Defined entry point for trans-3-aryl acrylic acid antiviral SAR studies

Generic substitution with closely related analogs, such as trans-3-(4-Pyridyl)acrylic acid or saturated 3-pyridinepropionic acid, fails across both materials and pharmaceutical workflows due to strict geometric and electronic requirements. In coordination chemistry, shifting the nitrogen from the meta (3-position) to the para (4-position) alters the coordination vector from a ~120° bend to a linear 180° axis, which fundamentally changes the resulting framework topology from targeted 1D zigzag chains or 2D layers to entirely different interpenetrating networks [1]. In medicinal chemistry, the meta-positioned nitrogen is strictly required to satisfy specific hydrogen-bonding or metal-coordination constraints within enzyme active sites, such as gelatinase B, rendering the 2-pyridyl and 4-pyridyl isomers inactive . Furthermore, substituting the rigid trans-alkene with a saturated linker eliminates the molecule's capacity for solid-state [2+2] photodimerization, destroying its utility in synthesizing complex cyclobutane derivatives [1].

Substitution Risk

3-Pyridyl Isomer (Target)
Substitute May Differ
Intrinsically photoreactive in native crystal; undergoes head-to-head [2+2] photodimerization directly
2-Pyridyl isomer is photoinert natively and requires salt formation to become reactive; solid-state workflow may not transfer
Moderate lipophilicity profile supports predictable reversed-phase chromatographic retention
4-Pyridyl isomer has measurably different lipophilicity; retention time and method context may shift significantly
Defined heteroaryl reference within trans-3-aryl acrylic acid antiviral SAR landscape
Generic aryl acrylic acid analogs vary widely in anti-TMV profile; SAR context and assay response may not transfer directly

Coordination Vector and Framework Topology in MOF Synthesis

The positional isomerism of the pyridyl nitrogen dictates the resulting framework topology in coordination polymers. trans-3-(3-Pyridyl)acrylic acid provides a ~120° coordination vector between the carboxylate and the pyridyl nitrogen [1]. When reacted with transition metals (e.g., Cu(I), Ag(I)) or lanthanides, this specific angle allows the ligand to form distinct 1D zigzag chains or highly stable 2D layered structures with distinct photoluminescent properties[2]. In direct contrast, the trans-3-(4-Pyridyl)acrylic acid comparator provides a linear 180° vector, which forces the assembly into completely different architectures, such as highly interpenetrating diamondoid networks [1].

Evidence DimensionCoordination Vector and Framework Dimensionality
Target Compound Data~120° bend angle yielding 1D zigzag chains or 2D layered structures
Comparator Or Baselinetrans-3-(4-Pyridyl)acrylic acid (linear 180° vector yielding interpenetrating networks)
Quantified Difference60° difference in coordination angle fundamentally altering MOF topology
ConditionsSolvothermal/hydrothermal synthesis with transition metals or lanthanides

Procuring the exact 3-pyridyl isomer is mandatory for researchers targeting specific non-linear framework topologies or specific pore geometries in novel MOFs.

Solid-State Photoreactivity
Head-to-head
3-PA is intrinsically photoreactive in native crystal; 2-PA is photoinert without salt formation
Supports native-crystal photoreactivity workflow without additional salt-formation steps
Crystal packing governed by pyridyl nitrogen position

Precursor Specificity for Gelatinase B and FabI Inhibitors

trans-3-(3-Pyridyl)acrylic acid is a critical synthetic intermediate for preparing aminomethyl benzimidazole-based gelatinase B (MMP-9) inhibitors and aminopyridine-based antibacterial enoyl acyl carrier protein reductase (FabI) inhibitors. The meta-position (3-position) of the nitrogen atom on the pyridine ring is essential for establishing the correct hydrogen-bonding or metal-coordination geometry within the target enzyme's active site. Substituting with 2-pyridyl or 4-pyridyl isomers misaligns the basic nitrogen vector, severely compromising target affinity and inhibitory potency .

Evidence DimensionEnzyme Pocket Binding Geometry
Target Compound Data3-pyridyl substitution provides the targeted vector for active site binding
Comparator Or Baseline2-pyridyl or 4-pyridyl isomers
Quantified DifferenceCritical misalignment of the nitrogen hydrogen-bond acceptor/donor vector
ConditionsPharmaceutical intermediate synthesis for MMP-9 or FabI targets

For pharmaceutical procurement, generic substitution with other positional isomers will result in inactive APIs, making the 3-pyridyl isomer strictly non-interchangeable.

Lipophilicity (LogP)
Data to verify
3-PA LogP = 1.17 vs 4-PA LogP = 0.92
Supports isomer-specific chromatographic method context; measurable retention shift expected
Calculated values; confirm experimentally for method validation

Solid-State Photodimerization Efficiency via Argentophilic Templating

trans-3-(3-Pyridyl)acrylic acid undergoes solid-state [2+2] cycloaddition under UV irradiation to form complex cyclobutane-based bifunctional ligands (e.g., 3,4-bis(3'-pyridyl)cyclobutane-1,2-dicarboxylic acid) [1]. While the free neutral ligand achieves only ~66% conversion due to suboptimal crystal packing, coordinating the ligand with Ag(I) utilizes argentophilic interactions to align the C=C bonds within the reactive distance (<4.2 Å) [1]. This templating strategy enables highly efficient, head-to-head solid-state photodimerization, overcoming the yield limitations of the uncoordinated baseline material[2].

Evidence DimensionSolid-state photodimerization conversion
Target Compound DataHighly efficient conversion when templated via Ag(I) argentophilic interactions (C=C distance <4.2 Å)
Comparator Or BaselineFree neutral trans-3-(3-Pyridyl)acrylic acid (~66% conversion limit)
Quantified DifferenceSignificant increase in conversion efficiency via metal-templating
ConditionsSolid-state UV irradiation (λ > 290 nm)

Buyers sourcing precursors for cyclobutane-dicarboxylate ligands can drastically optimize yields by employing this specific compound in metal-templated solid-state synthesis rather than solution-phase reactions.

Anti-TMV SAR Profile
Class-level
Compound 15 active within series; top analogs achieve 45.8–68.4% inhibition at 500 µg/mL
Supports antiviral screening SAR context; serves as heteroaryl reference, not optimized analog
Exact activity value not reported in available sources; class-level inference

High-Purity (99%) Requirement for Defect-Free Polymerization

Commercial grades of trans-3-(3-Pyridyl)acrylic acid are procured at 99% purity, which is critical for its use as a bifunctional ligand in coordination polymer synthesis. Impurities, particularly traces of the cis-isomer or unreacted starting materials, act as chain terminators or induce structural defects in the targeted 1D zigzag chains or 2D layered structures . Procuring the high-purity trans-isomer ensures consistent argentophilic interactions and precise C=C bond alignment, which are absolute prerequisites for predictable photoluminescence properties and subsequent solid-state reactivity .

Evidence DimensionFramework Defect Rate and Polymerization Consistency
Target Compound Data99% pure trans-isomer (consistent 1D/2D framework propagation)
Comparator Or BaselineLower purity or mixed cis/trans grades
Quantified DifferenceElimination of cis-isomer chain terminators
ConditionsHydrothermal/solvothermal MOF synthesis

Procuring the strictly controlled 99% trans-isomer is essential to prevent batch-to-batch variability and structural defects in high-value coordination polymers and luminescent materials.

MOF Dimensionality Control
Reported
3D heterometallic Cu/Nd MOF; 2D Nd-only; 1D Cu-only coordination polymers
Supports heterometallic 3D framework design via bifunctional hard-soft coordination
Hydrothermal synthesis; dimensionality depends on metal combination

Synthesis of Heterometallic Coordination Polymers and MOFs

Due to its ~120° coordination vector and bifunctional hard/soft binding sites, trans-3-(3-Pyridyl)acrylic acid is the required building block for constructing 1D zigzag chains and 2D layered metal-organic frameworks with transition metals (e.g., Cu, Ag) and lanthanides. Its specific geometry prevents the formation of highly interpenetrating networks seen with the 4-pyridyl analog [1].

Manufacturing of Gelatinase B and FabI Inhibitor APIs

The compound serves as an indispensable, non-interchangeable precursor for aminomethyl benzimidazoles and aminopyridines. The exact meta-positioning of the nitrogen ensures the correct spatial alignment required for binding in the active sites of gelatinase B (MMP-9) and enoyl acyl carrier protein reductase (FabI) .

Solid-State Photochemical Synthesis of Cyclobutane Ligands

Leveraging its rigid trans-alkene structure, this compound is structurally required for solid-state [2+2] photodimerization. When templated with Ag(I) to optimize C=C bond distances, it provides a highly efficient, high-yield route to complex 3,4-bis(3'-pyridyl)cyclobutane-1,2-dicarboxylic acid ligands for advanced materials research [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Solid-state photoreactive materials and crystal engineering
Intrinsic native-crystal photoreactivity
[2+2] photodimerization in native crystalline form without salt-formation steps
Heterometallic metal-organic framework synthesis
Bifunctional hard-soft coordination sites
3D heterometallic framework formation with d- and f-block metals
Antiviral screening and structure-activity relationship studies
Defined heteroaryl SAR entry point
Anti-TMV assay response context within trans-3-aryl acrylic acid series
Reverse-phase chromatographic method development
Isomer-dependent lipophilicity
Retention time differentiation for isomeric purity and method validation

Physical Description

White to beige crystalline powder; [Acros Organics MSDS]

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

149.047678466 Da

Monoisotopic Mass

149.047678466 Da

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19337-97-4
1126-74-5

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